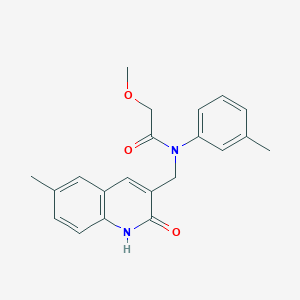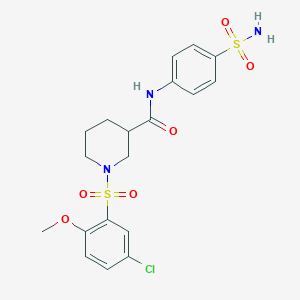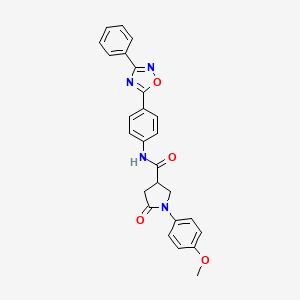
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as CYCLOPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CYCLOPS is a heterocyclic compound that contains a nitro group and an oxadiazole ring, making it a versatile molecule for different research purposes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is based on its ability to inhibit the activity of protein kinases. Specifically, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). This inhibition results in the suppression of cancer cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to exhibit several biochemical and physiological effects, including the inhibition of protein kinase activity, suppression of cancer cell proliferation, and angiogenesis. Additionally, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to induce apoptosis, or programmed cell death, in cancer cells, further demonstrating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, its ability to inhibit the activity of multiple protein kinases makes it a versatile molecule for studying different signaling pathways. However, one limitation of N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is its relatively low potency compared to other protein kinase inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline, including its potential applications in drug discovery and materials science. In drug discovery, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline could be further optimized to improve its potency and selectivity for specific protein kinases. Additionally, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline could be studied as a scaffold for the development of novel protein kinase inhibitors. In materials science, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline could be studied for its potential applications in optoelectronics and organic semiconductors due to its unique molecular structure.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is achieved through a multi-step process involving the reaction of cyclohexylamine with 2-nitroaniline, followed by the reaction of the intermediate with 2-pyridyl-1,2,4-oxadiazole. The final product is obtained through purification and isolation processes, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has demonstrated potential applications in various scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been studied as a potential anti-cancer agent due to its ability to inhibit the activity of protein kinases, which play a critical role in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
N-cyclohexyl-2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-12-13(9-10-15(17)21-14-6-2-1-3-7-14)18-22-19(27-23-18)16-8-4-5-11-20-16/h4-5,8-12,14,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAVDZFHLGFNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


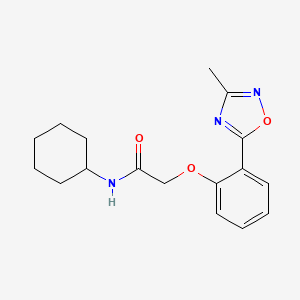



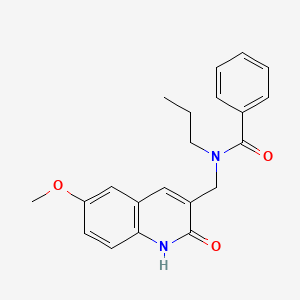
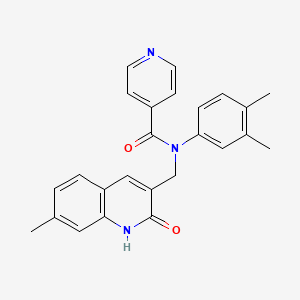



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
